2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester
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Overview
Description
2-hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester is a member of phenols and a benzoate ester. It derives from a salicylic acid.
Scientific Research Applications
1. Antimicrobial Properties
2-Hydroxybenzoic acid esters, such as methyl, ethyl, propyl, and butyl esters, demonstrate effective antimicrobial properties against fungi and Gram-positive bacteria, albeit less effective against Gram-negative bacteria. These esters are used as preservatives in pharmaceuticals, cosmetics, foods, and industrial products due to their antimicrobial capabilities (Aalto, Firman, & Rigler, 1953).
2. Synthesis of Heterocyclic Compounds
Research has shown that the reaction of arylacetonitriles with certain esters of hydroxybenzoic acid in the presence of a basic catalyst can lead to the formation of new heterocyclic compounds. This synthesis is significant for the development of novel chemical entities (Volovenko et al., 1983).
3. Dye Synthesis
2-Hydroxybenzoic acid esters are involved in the synthesis of azo dyes. For instance, ortho/para-aminobenzoic acids and corresponding methyl esters have been used to produce heterocyclic azo dyes. These dyes demonstrate improved pH stability due to the removal of the active hydrazone proton through substitution (Wang, Zhao, Qian, & Huang, 2018).
4. Photodegradation Studies
Studies on the photodegradation of esters of p-hydroxybenzoic acid, commonly known as parabens, reveal insights into the degradation of hazardous water contaminants. This research is vital for understanding the environmental impact and breakdown of these commonly used preservatives (Gmurek et al., 2015).
5. Organophosphorus Compound Synthesis
Research indicates that 2-Hydroxybenzoic acid and its derivatives can be used to synthesize organophosphorus compounds. This demonstrates the versatility of these compounds in the field of organic chemistry (El‐Barbary & Lawesson, 1981).
6. Applications in Complexation and Solubility Enhancement
2-Hydroxybenzoic acid esters have been studied for their ability to form inclusion complexes, significantly increasing the aqueous solubility of various substances. This property is particularly useful in pharmaceutical and cosmetic formulations (Matsuda et al., 1993).
7. Metabolism Studies
Studies on the metabolism of parabens, which are esters of 4-hydroxybenzoic acid, in human liver and plasma provide valuable insights into the biotransformation of these widely used preservatives. Understanding their metabolic pathways is crucial for assessing their safety and potential health risks (Abbas et al., 2010).
properties
Product Name |
2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester |
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Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C15H14N2O5/c1-17-8-4-6-11(17)14(20)16-13(19)9-22-15(21)10-5-2-3-7-12(10)18/h2-8,18H,9H2,1H3,(H,16,19,20) |
InChI Key |
FYKKUFZSXSJFQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)NC(=O)COC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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